3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Description
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-11-5-8-20-13(11)2-3-14(19)17-12-4-7-18(10-12)15-16-6-9-21-15/h5-6,8-9,12H,2-4,7,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWAMSQVMZEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiazole intermediates, followed by their coupling with the pyrrolidine derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analogs include propanamide derivatives with thiazole or thiophene substituents. Key comparisons are summarized below:
Key Observations:
Backbone Variations: Unlike oxadiazole-sulfanyl analogs (e.g., 8d, 8e) , the target compound’s pyrrolidinyl-thiazole group introduces a bicyclic nitrogenous system, likely enhancing basicity and conformational rigidity. This may improve receptor binding compared to planar oxadiazole derivatives.
Lipophilicity: The methylthiophene and thiazole groups in BK64139 contribute to higher lipophilicity than compounds like 8g (aminophenyl-oxadiazole), which has a polar amino group . This could favor membrane permeability but may reduce aqueous solubility.
Thermal Stability : Melting points of oxadiazole derivatives (117–159°C) suggest moderate thermal stability, though BK64139’s melting point is unreported. The absence of sulfonyl or nitro groups (cf. 8h, m.p. 158–159°C ) may lower its thermal resilience.
Bioactivity Potential: AB4’s structural similarity to drugs (score 0.500) implies that BK64139’s thiophene-thiazole system may also confer bioactivity, though specific targets (e.g., kinases, GPCRs) remain speculative without assay data.
Biological Activity
The compound 3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a novel organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiophene and thiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The thiazole and thiophene rings contribute to its potential as an enzyme inhibitor and receptor modulator.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It has shown potential in modulating receptors associated with neurotransmission and inflammation.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of similar compounds, providing insights into the potential effects of this specific compound:
- Anti-inflammatory Activity : Research indicates that related thiazole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, suggesting that this compound may also possess anti-inflammatory properties .
- Neuropharmacological Effects : Compounds with similar structural motifs have been studied for their effects on histamine receptors, indicating potential applications in treating neurological disorders .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of compounds structurally related to this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | COX enzyme inhibition assay | Significant inhibition observed at concentrations above 10 µM. |
| Study 2 | Histamine receptor binding assay | Moderate affinity for H(3) receptors noted, comparable to known antagonists. |
These studies suggest that the compound may exhibit promising anti-inflammatory and neuropharmacological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide?
- Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling a 3-methylthiophene derivative to a propanamide backbone. Key steps include:
- Amide bond formation: Use coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane under nitrogen .
- Heterocyclic ring assembly: Thiazole and pyrrolidine moieties are introduced via cyclization reactions, often requiring catalysts like p-toluenesulfonic acid .
- Optimization: Reaction temperatures (e.g., 60–80°C) and solvent polarity (e.g., DMF for polar intermediates) are critical for yields >70% .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer: A combination of:
- NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the thiophene and thiazole rings (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z ~380) .
- IR spectroscopy: Identifies amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .
Q. How can researchers screen initial biological activity for this compound?
- Methodological Answer: Use in vitro assays :
- Enzyme inhibition: Test against kinases or proteases (IC₅₀ values via fluorescence-based assays) .
- Cellular viability: MTT assays in cancer cell lines (e.g., IC₅₀ < 10 µM indicates potency) .
- Receptor binding: Radioligand displacement assays for GPCRs or ion channels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer:
- Modify substituents: Replace the 3-methylthiophene with bromo/ethoxy analogs to enhance lipophilicity (ClogP calculations) .
- Scaffold hopping: Compare pyrrolidine vs. piperidine rings; pyrrolidine improves CNS penetration (e.g., logBB > 0.3) .
- Bioisosteres: Substitute thiazole with oxazole to reduce toxicity while retaining target affinity .
Q. What computational approaches predict binding modes and pharmacokinetics?
- Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with targets like EGFR (binding energy < −8 kcal/mol) .
- MD simulations: Assess stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
- ADMET prediction (SwissADME): Optimize bioavailability (e.g., TPSA < 90 Ų for blood-brain barrier penetration) .
Q. How to resolve contradictions in pharmacological data across studies?
- Methodological Answer:
- Batch variability: Confirm purity via HPLC (>95%) and control solvent residues (e.g., DMF < 500 ppm) .
- Assay conditions: Standardize ATP concentrations in kinase assays (e.g., 10 µM ATP vs. 1 mM) .
- Species differences: Cross-validate in human vs. murine cell lines .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Methodological Answer:
- Metabolic stability: Incubate with liver microsomes (e.g., t₁/₂ > 30 min in human S9 fraction) .
- Formulation: Use PEGylated nanoparticles to enhance solubility and bioavailability (e.g., 2x AUC improvement) .
- Dosing regimens: Adjust frequency based on PK/PD modeling (e.g., q12h dosing for sustained target inhibition) .
Q. How to evaluate isomer-specific activity in chiral analogs?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
